4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with a complex structure that includes chloro, fluoro, and methoxycarbonyl functional groups
Properties
IUPAC Name |
4-chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCVLGMYPIZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691479 | |
| Record name | 6-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-30-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6-chloro-6′-fluoro-, 3′-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro, fluoro, and methoxycarbonyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Chloro-3,5-dinitrobenzoic acid
- 4-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
- 4-Methoxycarbonylphenylboronic acid
Comparison: Compared to similar compounds, 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. For instance, the presence of both chloro and fluoro groups can enhance its stability and reactivity in certain reactions .
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